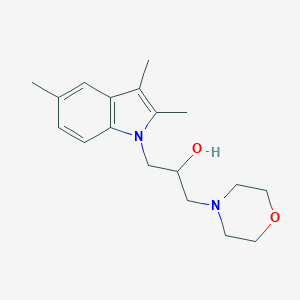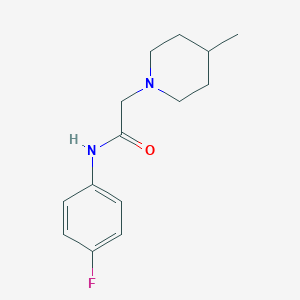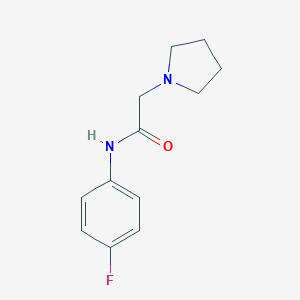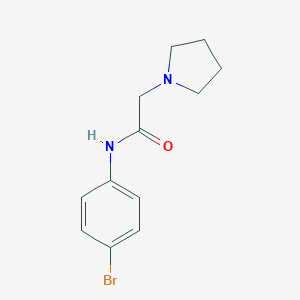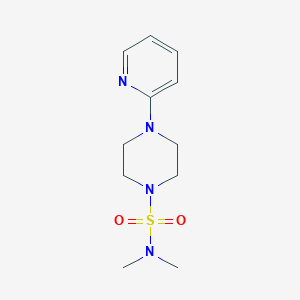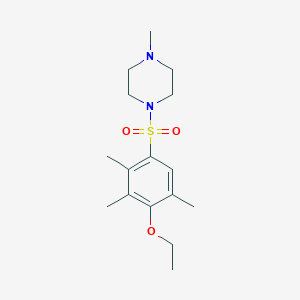
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine, also known as ETP-101, is a compound that has been studied for its potential therapeutic uses in various diseases. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves its ability to target specific signaling pathways and receptors in the body. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. In Alzheimer's disease, this compound reduces inflammation and oxidative stress by targeting specific receptors in the brain. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to reduced tumor growth. In Alzheimer's disease, this compound reduces inflammation and oxidative stress in the brain, leading to improved cognitive function. In neuropathic pain, this compound reduces pain sensitivity by targeting specific receptors in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high yield synthesis method and its ability to target specific signaling pathways and receptors in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine. In cancer, future studies could focus on optimizing the dosage and delivery methods of this compound to improve its efficacy and reduce potential toxicity. In Alzheimer's disease, future studies could focus on the long-term effects of this compound on cognitive function and its potential to slow disease progression. In neuropathic pain, future studies could focus on the development of novel this compound analogs with improved solubility and reduced toxicity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine involves several steps, starting from the reaction of 4-ethyl-2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-methylpiperazine to obtain this compound in high yield.
Applications De Recherche Scientifique
1-((4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In Alzheimer's disease, this compound has been studied for its potential to improve cognitive function by reducing inflammation and oxidative stress. In neuropathic pain, this compound has been shown to reduce pain sensitivity by targeting specific receptors in the nervous system.
Propriétés
IUPAC Name |
1-(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-21-16-12(2)11-15(13(3)14(16)4)22(19,20)18-9-7-17(5)8-10-18/h11H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSGGWBUXLPSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

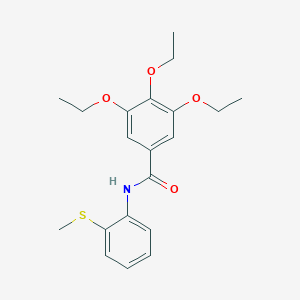
![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
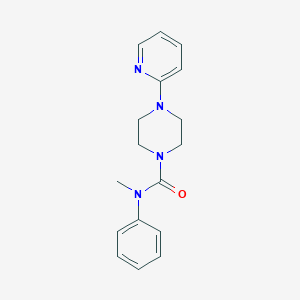
![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)

